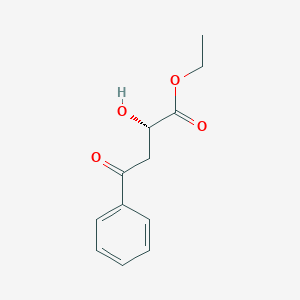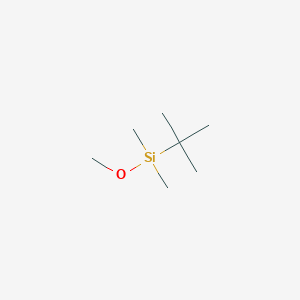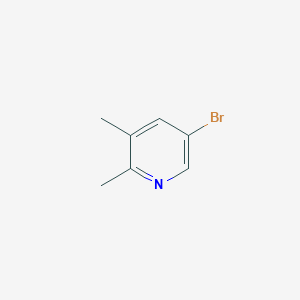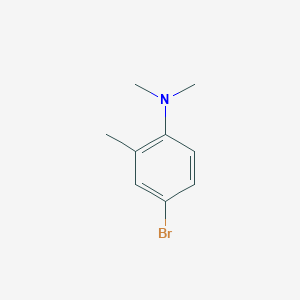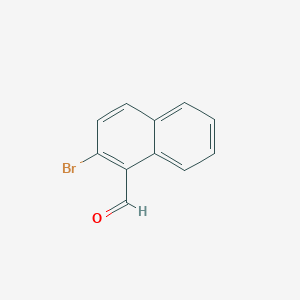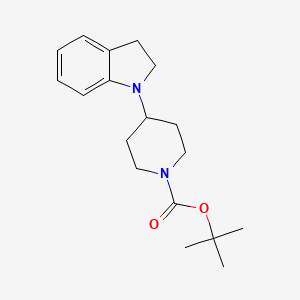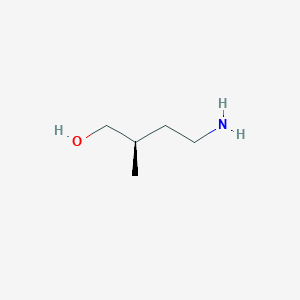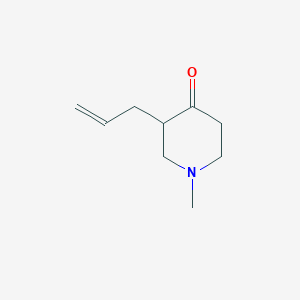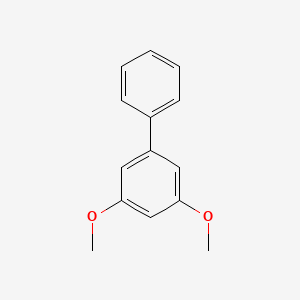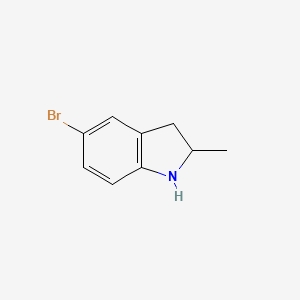
5-bromo-2-methyl-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-methyl-2,3-dihydro-1H-indole is a chemical compound with the CAS Number: 99847-70-8 . It has a molecular weight of 212.09 and its IUPAC name is 5-bromo-2-methylindoline . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 5-bromo-2-methyl-2,3-dihydro-1H-indole is 1S/C9H10BrN/c1-6-4-7-5-8 (10)2-3-9 (7)11-6/h2-3,5-6,11H,4H2,1H3 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
5-bromo-2-methyl-2,3-dihydro-1H-indole is a liquid at room temperature .
Scientific Research Applications
Synthetic Reagent in Sesquiterpenoid Formation
5-Bromo-2-methyl-2,3-dihydro-1H-indole can act as a synthetic reagent in the formation of sesquiterpenoids, which are a class of terpenes consisting of three isoprene units. Sesquiterpenoids have various applications, including their use in traditional medicine and as fragrances in perfumery .
Neuroprotective and Antioxidant Compound Synthesis
This compound is a promising agent for synthesizing new compounds with neuroprotective and antioxidant properties. These properties are crucial for developing treatments for neurodegenerative diseases and managing oxidative stress-related conditions .
Analgesic Agent Development
Indole derivatives like 5-bromo-2-methyl-2,3-dihydro-1H-indole have been used to synthesize potent analgesic agents. These compounds can be as effective as standard treatments like diclofenac sodium in pain management .
Cancer Treatment Research
Indole derivatives are increasingly being studied for their potential in treating cancer cells. Their application in cancer treatment research is due to their biologically active properties that can affect various types of disorders in the human body .
Bromocyclization Reactions
The compound can be used in bromocyclization reactions to produce target compounds with specific structures. This process involves using bromine as an electrophilic agent to induce cyclization, which is a key step in synthesizing many biologically active molecules .
Antiviral Activity Research
Indole derivatives have been investigated for their antiviral activity against a broad range of RNA and DNA viruses. The structural features of these compounds can be modified to enhance their efficacy against specific viral targets .
Thermo Fisher Scientific - 5-Bromo-2-methyl-2-pentene MDPI - Synthesis of New 2,3-Dihydroindole ResearchBib - SYNTHESIS OF NOVEL ®-5-BROMO-3-(NMETHYLPYRROLIDINE-2-YL-METHYL)-1H RSC Publishing - Synthesis of indole derivatives Springer Link - Design, synthesis, and biological evaluation of novel 5-bromo Springer Open - A brief review of the biological potential of indole derivatives
Safety and Hazards
The safety information for 5-bromo-2-methyl-2,3-dihydro-1H-indole includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
Indole derivatives have been extensively explored as potential anti-tubercular agents or drugs . Indole scaffolds containing the novel non-covalent (decaprenylphosphoryl-β-D-ribose2′-epimerase) DprE1 inhibitor 1,4-azaindole is currently in clinical trials to treat Mycobacterium tuberculosis . In addition, DG167 indazole sulfonamide with potent anti-tubercular activity is undergoing early-stage development in preclinical studies . This suggests that 5-bromo-2-methyl-2,3-dihydro-1H-indole and similar compounds may have potential for future drug development.
properties
IUPAC Name |
5-bromo-2-methyl-2,3-dihydro-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-3,5-6,11H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBOZWGQLGHLQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1)C=CC(=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30475181 |
Source


|
| Record name | 5-bromo-2-methyl-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-methyl-2,3-dihydro-1H-indole | |
CAS RN |
99847-70-8 |
Source


|
| Record name | 5-bromo-2-methyl-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


